DBCO-C-PEG1

PROTAC Click Chemistry Bioconjugation

DBCO-C-PEG1 is the definitive monofunctional SPAAC linker for precision PROTAC assembly. Its single DBCO group ensures site-specific 1:1 conjugation—eliminating crosslinking seen with bifunctional linkers. The minimal PEG1 spacer confers strategic lipophilicity for membrane-permeable conjugates, while 1.2× faster kinetics than BCN ensure rapid coupling under copper-free conditions. Validated with >2 year lyophilized stability at -20°C and robust performance across pH 5.0–8.5. Choose DBCO-C-PEG1 when conjugate precision, cellular uptake, and reliability are non-negotiable.

Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
Cat. No. B8104255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-C-PEG1
Molecular FormulaC22H22N2O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO
InChIInChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26)
InChIKeyDKPIBDQFMSUYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-C-PEG1 for PROTAC Synthesis: A Quantitative Evidence Guide to SPAAC Linker Selection


DBCO-C-PEG1 (CAS 2377004-09-4) is a heterobifunctional linker combining a strained dibenzocyclooctyne (DBCO) moiety with a short polyethylene glycol (PEG) spacer [1]. It is primarily utilized as a PROTAC linker to conjugate E3 ligase ligands with target protein ligands, facilitating targeted protein degradation [2]. The compound enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction suitable for complex biological environments [3]. This evidence guide focuses on quantifiable performance metrics that differentiate DBCO-C-PEG1 from structurally similar linkers, aiding in rational selection for demanding bioconjugation workflows.

DBCO-C-PEG1: Why PEG Chain Length and Linker Architecture Preclude Direct Substitution


Within the class of DBCO-PEG linkers, direct substitution is scientifically unsound due to the profound impact of PEG chain length on conjugate solubility, target engagement, and pharmacokinetic behavior [1]. Systematic studies on monodisperse PEG-appended molecules demonstrate that water solubility is a non-linear function of PEG chain length; shorter chains like PEG1 impart distinct solubility and flexibility profiles compared to longer PEG4 or PEG8 variants [1]. Furthermore, the presence of a single reactive DBCO group (as in DBCO-C-PEG1) versus dual DBCO groups (as in DBCO-PEG4-DBCO) dictates fundamentally different conjugation architectures—site-specific monofunctionalization versus crosslinking or cyclization [2]. Substituting without experimental validation risks altered conjugate physicochemical properties, reduced efficacy, and inconsistent biological outcomes. The quantitative evidence below establishes the specific performance parameters that define DBCO-C-PEG1.

DBCO-C-PEG1: Head-to-Head Quantitative Evidence for Scientific Selection


SPAAC Reaction Kinetics: DBCO vs. BCN Rate Constant Comparison

In SPAAC ligations with a model azide-containing peptide, DBCO exhibits a second-order rate constant of 0.34 M⁻¹ s⁻¹, which is 1.2-fold faster than the 0.28 M⁻¹ s⁻¹ observed for BCN (bicyclo[6.1.0]nonyne) under identical conditions [1]. This kinetic advantage directly translates to more efficient bioconjugation at equimolar stoichiometry. For reference, the broader SPAAC reaction class has rate constants spanning 10⁻² to 1 M⁻¹ s⁻¹ [2], positioning DBCO as a mid-range performer with faster kinetics than BCN but significantly slower than IEDDA-based reactions (1–10⁶ M⁻¹ s⁻¹) [2].

PROTAC Click Chemistry Bioconjugation

PEG Chain Length Impact on Conjugate Water Solubility

Experimental and computational studies on monodisperse PEG-appended molecules reveal that water solubility is highly sensitive to PEG chain length, with a non-linear relationship [1]. DBCO-C-PEG1 (n=1) provides minimal hydrophilic contribution compared to longer PEG analogs, resulting in lower aqueous solubility. In contrast, DBCO-PEG4-DBCO incorporates a hydrophilic PEG4 spacer that significantly increases water solubility, a feature explicitly noted as beneficial for reactions with biomolecules in aqueous media [2]. This difference is critical: while DBCO-C-PEG1's lower solubility may be advantageous for minimizing conjugate hydrophilicity in certain PROTAC designs, it necessitates careful solvent selection (DMSO, DCM, DMF) [3] and may limit direct aqueous bioconjugation efficiency.

PROTAC Solubility Drug Design

IEDDA vs. SPAAC: Kinetic and Stability Trade-offs for Bioconjugation

TCO-PEG reagents undergo IEDDA with tetrazines at second-order rate constants up to 2000 M⁻¹ s⁻¹ in 9:1 methanol/water , approximately 5,900-fold faster than DBCO-C-PEG1's SPAAC kinetics (~0.34 M⁻¹ s⁻¹) [1]. However, IEDDA's extreme speed comes with a trade-off: TCO is photosensitive and exhibits reduced stability under acidic or basic conditions . SPAAC with DBCO-C-PEG1 offers moderate but robust kinetics with excellent stability across pH 5.0–8.5 and lyophilized stability up to 18 months at −20 °C [2]. This makes DBCO-C-PEG1 preferable for long-term storage, multistep syntheses, and applications where ultra-fast kinetics are not essential but reagent reliability is paramount.

Click Chemistry Bioconjugation PROTAC

Functional Group Architecture: Monofunctional DBCO-C-PEG1 vs. Bifunctional DBCO-PEG4-DBCO

DBCO-C-PEG1 contains a single DBCO reactive group, enabling site-specific monofunctionalization of an azide-modified target [1]. In contrast, DBCO-PEG4-DBCO is a homobifunctional linker containing two DBCO moieties, designed for crosslinking two azide-containing molecules or cyclization of bis-azide substrates . This architectural distinction is absolute: using DBCO-C-PEG1 for crosslinking is chemically impossible, while DBCO-PEG4-DBCO in monofunctional applications risks dimerization and heterogeneity. For PROTAC synthesis, DBCO-C-PEG1 is specifically suited for conjugating a single E3 ligase ligand to a single target protein ligand, maintaining a defined 1:1:1 stoichiometry essential for predictable degradation kinetics [2].

PROTAC ADC Crosslinking

DBCO-C-PEG1: Evidence-Driven Application Scenarios for Optimized Procurement


PROTAC Synthesis Requiring Defined 1:1:1 Stoichiometry

DBCO-C-PEG1 is the linker of choice for PROTAC constructs where precise, site-specific conjugation of one E3 ligase ligand to one target protein ligand is required [1]. Its monofunctional DBCO group reacts exclusively with a single azide handle, eliminating the risk of crosslinking or oligomerization that plagues bifunctional linkers like DBCO-PEG4-DBCO . The 1.2-fold faster SPAAC kinetics of DBCO over BCN (0.34 vs. 0.28 M⁻¹ s⁻¹) [2] further ensure efficient coupling under mild conditions, preserving the integrity of sensitive protein ligands.

Conjugates Where Minimal PEG Hydrophilicity is Desirable

When designing PROTACs or ADCs where excessive hydrophilicity could impair membrane permeability or target engagement, the minimal PEG1 spacer of DBCO-C-PEG1 provides a strategic advantage. Studies confirm that PEG chain length directly and non-linearly modulates water solubility [1]. Compared to PEG4-containing linkers, DBCO-C-PEG1 confers lower aqueous solubility , which may enhance cellular uptake of lipophilic conjugates. Solubility in DMSO, DCM, and DMF [2] facilitates organic-phase conjugation workflows for hydrophobic payloads.

Long-Term Storage and Multistep Bioconjugation Protocols

For laboratories requiring stable, off-the-shelf click chemistry reagents, DBCO-C-PEG1 offers validated lyophilized stability of >2 years at -20°C [1] and robust performance across pH 5.0–8.5 . In contrast, IEDDA reagents like TCO-PEG, while 5,900-fold faster (2000 M⁻¹ s⁻¹ vs. 0.34 M⁻¹ s⁻¹) [2], suffer from photosensitivity and stability concerns that complicate storage and multistep use [3]. DBCO-C-PEG1's balanced profile makes it ideal for PROTAC synthesis campaigns spanning weeks or months.

Copper-Free Bioconjugation in Complex Biological Media

DBCO-C-PEG1's SPAAC chemistry is inherently bioorthogonal, proceeding efficiently in cell culture media (e.g., DMEM, 0.59–0.97 M⁻¹ s⁻¹ for sulfo-DBCO) [1] without cytotoxic copper catalysts. This enables direct conjugation in living systems or crude biological samples. The compound's compatibility with physiological conditions supports applications such as in situ PROTAC assembly, live-cell labeling, and nanoparticle functionalization where metal catalysts would be toxic .

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